2-(1-Methyl-1H-indazol-5-yl)ethanamine
Overview
Description
“2-(1-Methyl-1H-indazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 . It is a derivative of the heterocyclic compound indazole .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-indazol-5-yl)ethanamine” consists of a five-membered indazole ring attached to an ethanamine group . The indazole ring contains two nitrogen atoms and the ethanamine group contains an additional nitrogen atom .Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-indazol-5-yl)ethanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Anticancer Applications
2-(1-Methyl-1H-indazol-5-yl)ethanamine: has shown promise in anticancer research due to its structural similarity to indazole, which is a core component of several anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to develop novel therapies for treating cancer .
Antimicrobial Activity
The indazole moiety is known for its antimicrobial properties. As such, derivatives like 2-(1-Methyl-1H-indazol-5-yl)ethanamine could be synthesized and tested for their efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic resistance .
Neuroprotective Effects
Compounds containing the indazole structure have been evaluated for their neuroprotective effects2-(1-Methyl-1H-indazol-5-yl)ethanamine could potentially be used in the development of treatments for neurodegenerative diseases by modulating neural pathways and protecting neuronal health .
Anti-inflammatory Properties
Research indicates that indazole derivatives can exhibit significant anti-inflammatory activities. This compound could be investigated for its potential to reduce inflammation in various medical conditions, offering an alternative to traditional anti-inflammatory drugs .
Antihypertensive Potential
Indazole compounds have been associated with antihypertensive effects2-(1-Methyl-1H-indazol-5-yl)ethanamine might be explored as a candidate for developing new antihypertensive medications that regulate blood pressure more effectively .
Analgesic Effects
The analgesic properties of indazole derivatives make them candidates for pain management research2-(1-Methyl-1H-indazol-5-yl)ethanamine could be studied to understand its potential as a non-opioid analgesic, which would be particularly valuable given the current opioid crisis .
Antidiabetic Activity
Indazole-based compounds have shown potential in antidiabetic drug development. The unique structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine may offer a new approach to modulate insulin signaling pathways and glucose metabolism .
Antiviral Research
Given the broad antiviral activity of some indazole derivatives, 2-(1-Methyl-1H-indazol-5-yl)ethanamine could be a starting point for the synthesis of new compounds aimed at inhibiting viral replication and entry into host cells .
Safety and Hazards
properties
IUPAC Name |
2-(1-methylindazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-10-3-2-8(4-5-11)6-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXUJNARGXBDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCN)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657129 | |
Record name | 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1130309-67-9 | |
Record name | 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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